molecular formula C12H14FNO2 B1461777 Trans-methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate CAS No. 939758-13-1

Trans-methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate

Cat. No.: B1461777
CAS No.: 939758-13-1
M. Wt: 223.24 g/mol
InChI Key: REBCUOWHHZXWGJ-UHFFFAOYSA-N
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Description

Trans-methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate is a chemical compound with the molecular formula C12H14FNO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a fluorophenyl group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate typically involves the reaction of 4-fluorobenzaldehyde with a suitable pyrrolidine derivative under specific conditions. One common method involves the use of methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate as a starting material, which undergoes a cyclization reaction to form the desired pyrrolidine ring. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran, at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as automated synthesis and purification systems. The reaction conditions are carefully controlled to ensure consistent product quality and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Trans-methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of fluorophenyl-substituted derivatives.

Scientific Research Applications

Trans-methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of trans-methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate involves its interaction with molecular targets, such as enzymes or receptors, within biological systems. The fluorophenyl group enhances its binding affinity and specificity, allowing it to modulate various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Trans-methyl 4-(3-fluorophenyl)pyrrolidine-3-carboxylate: Similar in structure but with the fluorophenyl group at a different position.

    Trans-methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate: Contains a chlorophenyl group instead of a fluorophenyl group.

    Trans-methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate: Features a bromophenyl group in place of the fluorophenyl group.

Uniqueness

Trans-methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological targets or chemical reactivity are desired.

Properties

IUPAC Name

methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2/c1-16-12(15)11-7-14-6-10(11)8-2-4-9(13)5-3-8/h2-5,10-11,14H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBCUOWHHZXWGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCC1C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60916794
Record name Methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60916794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939758-13-1
Record name Methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60916794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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